molecular formula C17H20N4O B10872459 2-(7-benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)ethanol

2-(7-benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)ethanol

Cat. No.: B10872459
M. Wt: 296.37 g/mol
InChI Key: WSPXSBMNJQFEOF-UHFFFAOYSA-N
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Description

2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with benzyl, imino, and ethanol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.

    Introduction of Benzyl and Imino Groups: The benzyl group is introduced through a benzylation reaction, while the imino group is formed via an imination reaction.

    Addition of Ethanol Group: The final step involves the addition of the ethanol group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzylamines.

    Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines with various functional groups.

Scientific Research Applications

2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine
  • 2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-propanol

Uniqueness

2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol group, in particular, allows for unique interactions and reactivity compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

2-(7-benzyl-4-imino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-3-yl)ethanol

InChI

InChI=1S/C17H20N4O/c1-12-13(2)21(10-14-6-4-3-5-7-14)17-15(12)16(18)20(8-9-22)11-19-17/h3-7,11,18,22H,8-10H2,1-2H3

InChI Key

WSPXSBMNJQFEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CCO)CC3=CC=CC=C3)C

Origin of Product

United States

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